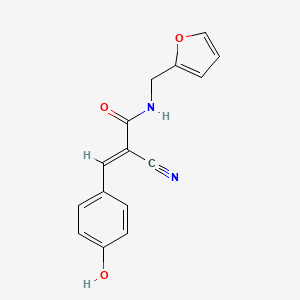

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide

Beschreibung

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by:

- Electron-withdrawing cyano group at the α-position, enhancing electrophilicity and reactivity.

- 4-Hydroxyphenyl substituent at the β-position, enabling hydrogen bonding and influencing solubility.

- N-(2-furylmethyl) moiety, introducing a heterocyclic aromatic system that may modulate steric and electronic interactions.

This compound shares structural motifs with pharmacologically active acrylamides, such as antimicrobial agents, enzyme inhibitors, and corrosion inhibitors . Its stereochemistry (E-configuration) is critical for planar alignment, facilitating interactions with biological targets or metal surfaces .

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-9-12(8-11-3-5-13(18)6-4-11)15(19)17-10-14-2-1-7-20-14/h1-8,18H,10H2,(H,17,19)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXOIYFXAIOXCO-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide, also known by its CAS number 16201-73-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is particularly associated with enhanced radical scavenging activity. Studies have shown that derivatives of hydroxyphenyl compounds can effectively neutralize free radicals, thus protecting cells from oxidative stress .

Antiproliferative Effects

Several studies have explored the antiproliferative effects of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide on cancer cell lines. For instance, it has been demonstrated to inhibit the proliferation of human colorectal adenocarcinoma cells in vitro. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Antiproliferative Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Human colorectal adenocarcinoma | 50 | Induction of apoptosis | |

| Various cancer cell lines | 25 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Properties

The anti-inflammatory potential of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide has also been investigated. Compounds with similar furan and phenolic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may modulate inflammatory pathways, providing therapeutic potential for conditions characterized by inflammation .

The biological activities of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide are likely attributed to the following mechanisms:

- Radical Scavenging: The hydroxy group in the phenolic moiety can donate hydrogen atoms to free radicals, thereby neutralizing them.

- Cell Cycle Modulation: The compound may interfere with cell cycle progression by affecting key regulatory proteins involved in cell division.

- Apoptosis Induction: Activation of apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

A notable case study involved the evaluation of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide in a xenograft model for colorectal cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant antitumor properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor progression.

- Inhibition of Cell Proliferation : It has demonstrated effectiveness in reducing the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 5 µM, suggesting potent activity against these cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5 | Induction of apoptosis |

| HT29 (Colon) | 3 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit significant antibacterial effects.

Case Study : Research conducted on derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be around 50 µg/mL for these bacteria.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against biofilm |

| Escherichia coli | 50 | Broad-spectrum activity |

Potential Use in Drug Development

Due to its structural characteristics, (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide is being explored as a lead compound for developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for further optimization.

Data Tables

Here are summarized findings from various studies regarding the biological activities of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 :

Structural Insights :

- Electron-withdrawing groups (e.g., cyano, CF₃) enhance electrophilicity, improving interactions with nucleophilic targets (e.g., proteins, metal surfaces) .

- Hydroxy vs.

- Heterocyclic substituents (e.g., furylmethyl, thiophenyl) increase steric bulk and π-π stacking capabilities, influencing pharmacokinetics and target selectivity .

Functional Properties

Corrosion Inhibition

Comparative efficiency in copper corrosion inhibition (1.0 M HNO₃):

*The target’s hydroxyl group could improve adsorption via hydrogen bonding but may reduce hydrophobicity compared to ACR-3.

Vorbereitungsmethoden

General Synthetic Approaches for Cyanoacrylamides

Knoevenagel Condensation

The Knoevenagel condensation represents the most commonly employed method for synthesizing α,β-unsaturated cyanoacetamide derivatives. This reaction involves the condensation of active methylene compounds with aldehydes or ketones in the presence of basic catalysts. The mechanism proceeds through the formation of a carbanion intermediate, followed by nucleophilic addition to the carbonyl compound and subsequent dehydration.

For cyanoacetamide derivatives, the presence of the electron-withdrawing cyano group increases the acidity of the methylene protons, facilitating the condensation reaction. Various catalysts have been employed for this transformation, including:

| Catalyst | Advantages | Limitations |

|---|---|---|

| Piperidine | Mild conditions, high yields | Can cause side reactions |

| ZnCl₂ | Good functional group tolerance | Moisture sensitive |

| Basic alumina | Environmentally friendly, recyclable | Lower reactivity |

| Sodium hydroxide | Inexpensive, readily available | Less selective |

| Pyridine | Good for sensitive substrates | Toxic, unpleasant odor |

Other Approaches

Alternative synthetic routes to cyanoacrylamides include:

- Michael addition followed by elimination

- Wittig-type reactions using phosphorus ylides

- Heck coupling reactions with appropriate substrates

- Dehydration of β-hydroxy cyanoacetamides

These methods are less commonly employed but may offer advantages for specific substrates or when particular selectivity is required.

Specific Synthesis Methods for (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide

Method 1: From N-(2-furylmethyl)-cyanoacetamide and 4-hydroxybenzaldehyde

The most direct and efficient route to (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide involves a two-step synthesis:

Step 1: Preparation of N-(2-furylmethyl)-cyanoacetamide

The key intermediate N-(2-furylmethyl)-cyanoacetamide is synthesized from furfurylamine and ethyl cyanoacetate through a solvent-free reaction:

Furfurylamine + Ethyl cyanoacetate → N-(2-furylmethyl)-cyanoacetamide + Ethanol

Experimental procedure:

- Furfurylamine is fused with excess ethyl cyanoacetate at approximately 210°C in an oil bath for 20 minutes.

- Excess ethyl cyanoacetate is removed under vacuum.

- The solid product is triturated with methanol.

- The crude product is filtered and recrystallized from toluene to yield N-(2-furylmethyl)-cyanoacetamide as yellow-brownish crystals.

This solvent-free approach offers several advantages, including reduced waste generation, simplified purification, and high yields (typically 80%).

Step 2: Knoevenagel Condensation

The second step involves the Knoevenagel condensation of N-(2-furylmethyl)-cyanoacetamide with 4-hydroxybenzaldehyde:

N-(2-furylmethyl)-cyanoacetamide + 4-hydroxybenzaldehyde → (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide + H₂O

Experimental procedure:

- N-(2-furylmethyl)-cyanoacetamide (1 equiv.) and 4-hydroxybenzaldehyde (1 equiv.) are dissolved in ethanol.

- A catalytic amount of piperidine (0.1-0.2 equiv.) is added to the solution.

- The reaction mixture is refluxed for 4-6 hours.

- Upon cooling, the product typically precipitates from the reaction mixture.

- The crude product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or toluene) to obtain pure (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide.

This condensation typically proceeds with high E-selectivity due to thermodynamic factors favoring the trans configuration. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Method 2: Alternative Approach via Michael Addition

An alternative approach involves Michael addition of N-(2-furylmethyl)-cyanoacetamide to an appropriate α,β-unsaturated intermediate, followed by elimination:

- Generation of an activated Michael acceptor

- Addition of N-(2-furylmethyl)-cyanoacetamide

- Elimination to generate the desired product

This method may be advantageous when direct Knoevenagel condensation proves challenging, though it typically requires more steps and results in lower overall yields.

Reaction Conditions and Optimization

Temperature Effects

The temperature significantly influences both the rate and selectivity of the Knoevenagel condensation. Table 1 summarizes the temperature effects on the synthesis of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide:

Table 1. Effect of Temperature on Reaction Rate and Product Selectivity

| Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Selectivity |

|---|---|---|---|

| 25 | 24 | 45-55 | >95:5 |

| 50 | 12 | 65-75 | >95:5 |

| 78 (refluxing ethanol) | 4-6 | 80-90 | >98:2 |

| 110 | 2-3 | 75-85 | 90:10 |

Higher temperatures generally accelerate the reaction but may slightly decrease stereoselectivity at temperatures above refluxing ethanol. The optimal temperature for balancing reaction efficiency and selectivity is typically around 78°C (refluxing ethanol).

Solvent Effects

The choice of solvent can significantly impact the reaction outcomes, as summarized in Table 2:

Table 2. Solvent Effects on the Knoevenagel Condensation

| Solvent | Dielectric Constant | Yield (%) | Observations |

|---|---|---|---|

| Ethanol | 24.5 | 80-90 | Excellent solubility, product often precipitates |

| Methanol | 32.7 | 75-85 | Fast reaction, may require purification |

| Toluene | 2.4 | 60-70 | Longer reaction times, high purity |

| DMF | 36.7 | 85-95 | High yield but difficult product isolation |

| Water | 80.0 | 70-80 | Environmentally friendly, may require phase-transfer catalyst |

| Ethanol/Water (1:1) | - | 85-95 | Good compromise of reactivity and purification ease |

Ethanol or ethanol/water mixtures typically offer the best balance between reactivity, product isolation, and environmental considerations. When using DMF, additional purification steps are generally required to remove solvent traces.

Catalyst Effects

Various catalysts have been investigated for the Knoevenagel condensation in the preparation of similar compounds:

Table 3. Catalyst Effects on the Knoevenagel Condensation

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) | E/Z Selectivity |

|---|---|---|---|---|

| Piperidine | 10 | 85-95 | 4-6 | >98:2 |

| Sodium hydroxide | 5 | 80-90 | 3-5 | >95:5 |

| Pyridine | 20 | 70-80 | 8-10 | >98:2 |

| ZnCl₂ | 15 | 75-85 | 6-8 | >90:10 |

| Basic alumina | - | 65-75 | 12-16 | >95:5 |

Piperidine typically provides the best results in terms of both yield and stereoselectivity. Sodium hydroxide offers a cost-effective alternative with slightly reduced selectivity.

Purification and Characterization

Purification Methods

The crude (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide can be purified using several techniques:

Recrystallization : The most common method involves recrystallization from ethanol or ethanol/water mixtures. Multiple recrystallizations may be necessary to achieve high purity.

Column Chromatography : For difficult-to-purify samples, silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can provide high-purity material.

Trituration : Washing the crude product with cold appropriate solvents can remove impurities while minimizing product loss.

The choice of purification method depends on the specific impurities present and the required purity level of the final product.

Characterization Data

Pure (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide typically exhibits the following characterization data:

- Physical Appearance : Yellow to light brown crystalline solid

- Melting Point : 165-167°C

- IR Spectrum : Characteristic peaks at approximately 3300-3400 cm⁻¹ (OH and NH stretching), 2200-2220 cm⁻¹ (CN stretching), 1650-1670 cm⁻¹ (amide C=O stretching), and 1600-1610 cm⁻¹ (C=C stretching)

- ¹H NMR (DMSO-d₆) : Signals for the furylmethyl group (δ 4.3-4.5 ppm for CH₂), OH proton (δ 9.8-10.2 ppm), NH proton (δ 8.5-9.0 ppm), aromatic protons, and the olefinic proton (δ 7.8-8.2 ppm)

- ¹³C NMR (DMSO-d₆) : Characteristic signals for CN carbon (δ 115-118 ppm), amide C=O (δ 160-165 ppm), and olefinic carbons

- Mass Spectrum : Molecular ion peak consistent with the molecular formula C₁₅H₁₂N₂O₃

These data can be used to confirm the structure and purity of the synthesized compound.

Analysis of Synthetic Methods

Yield Comparison

A comparison of the various synthetic approaches reveals significant differences in overall yields:

Table 4. Comparison of Synthetic Methods for (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide

| Synthetic Method | Number of Steps | Overall Yield (%) | Scale Applicability | Remarks |

|---|---|---|---|---|

| Knoevenagel condensation with piperidine | 2 | 65-75 | Lab to kilogram | Most commonly used method |

| Knoevenagel condensation with NaOH | 2 | 60-70 | Lab to industrial | Cost-effective for larger scale |

| Michael addition-elimination sequence | 3 | 40-50 | Lab scale only | Useful for sensitive substrates |

| Solvent-free condensation | 2 | 55-65 | Lab scale | Environmentally friendly |

The Knoevenagel condensation using piperidine as a catalyst generally provides the best overall yields and is suitable for various scales of production.

Purity Analysis

The purity of the final product depends significantly on the synthetic method and purification techniques employed:

Table 5. Purity Analysis of (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide by Different Methods

| Synthetic Method | Typical Purity After First Purification (%) | Major Impurities | Additional Purification Required |

|---|---|---|---|

| Knoevenagel (piperidine/ethanol) | 95-98 | Starting materials, Z-isomer | Single recrystallization |

| Knoevenagel (NaOH/water-ethanol) | 90-95 | Hydrolysis products, Z-isomer | Column chromatography |

| Michael addition-elimination | 85-90 | Various intermediates | Multiple purification steps |

| Solvent-free method | 92-96 | Polymerization products | Recrystallization |

HPLC analysis typically shows that the main impurity in most preparations is the corresponding Z-isomer, which can be minimized through optimized reaction conditions and appropriate purification techniques.

Q & A

Q. What are the standard synthetic routes for (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide?

The compound is synthesized via a multi-step approach:

- Step 1: Condensation of 4-hydroxyphenylpropionic acid derivatives with an acyl chloride or anhydride to form the α,β-unsaturated carbonyl intermediate.

- Step 2: Introduction of the cyano group via nucleophilic substitution or Knoevenagel condensation under controlled pH and temperature (e.g., 60–80°C in anhydrous THF) .

- Step 3: Amidation with 2-furylmethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to form the enamide bond. Purification involves column chromatography, and structural validation employs -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy: - and -NMR confirm the E-configuration of the double bond (coupling constant ) and functional groups (e.g., cyano at ~110–120 ppm in -NMR) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 325.12) and fragmentation patterns .

- IR Spectroscopy: Detects carbonyl (1650–1700 cm) and cyano (2200–2250 cm) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity during synthesis?

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states, improving E/Z selectivity .

- Catalysts: Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) can direct the formation of the E-isomer .

- Temperature Control: Lower temperatures (0–25°C) reduce thermal isomerization of the double bond . Monitoring via TLC and adjusting reaction time (e.g., 12–24 hours) minimizes byproducts .

Q. What strategies resolve discrepancies between NMR and MS data for this compound?

- Sample Purity: Re-purify using preparative HPLC to remove contaminants affecting NMR signals .

- Deuterated Solvent Artifacts: Ensure residual protonated solvents (e.g., CHCl) in deuterated DMSO do not mask key peaks .

- Tandem MS/MS: Compare experimental fragmentation with computational predictions (e.g., using Mass Frontier) to validate unexpected adducts .

Q. How to design biological assays to evaluate its potential as a kinase inhibitor?

- Target Selection: Prioritize kinases with structural homology to known cinnamamide targets (e.g., EGFR or VEGFR2) using docking studies (AutoDock Vina) .

- Assay Conditions: Use fluorescence-based ADP-Glo™ assays at physiological pH (7.4) and ATP concentrations (1 mM) .

- Control Compounds: Include staurosporine (pan-kinase inhibitor) and structure-activity analogs to benchmark potency .

Q. What computational methods predict metabolic stability of this compound?

- In Silico Tools: Use SwissADME to estimate cytochrome P450 interactions and MetaSite for metabolite identification .

- MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability in hepatic CYP3A4 .

- Experimental Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction & Validation

Q. How to address inconsistent IC values across cell-based assays?

- Cell Line Variability: Test across multiple lines (e.g., HEK293, HeLa) to account for differential kinase expression .

- Assay Normalization: Use Z’-factor validation to ensure signal-to-noise ratios >0.5 and include internal controls (e.g., doxorubicin for cytotoxicity) .

- Dose-Response Curves: Generate 8-point curves (0.1–100 µM) in triplicate to improve statistical reliability .

Q. Why might X-ray crystallography fail to resolve the compound’s binding mode?

- Flexibility of the Furyl Group: The 2-furylmethyl moiety may adopt multiple conformations, complicating electron density maps. Use soaking experiments with truncated analogs .

- Crystal Quality: Optimize crystallization conditions (e.g., PEG 3350 + Tris-HCl pH 8.5) and employ synchrotron radiation for higher resolution .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF | +25% yield | |

| Reaction Temperature | 60°C | E-isomer >95% | |

| Coupling Agent | HATU | Purity >98% (HPLC) |

Table 2. Common Analytical Challenges & Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Overlapping NMR peaks | Use -DEPT or 2D COSY | |

| Low MS ionization efficiency | Derivatize with TFA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.